N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-chlorophenyl)thiourea
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Overview
Description
N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-chlorophenyl)thiourea is an organic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrazole ring, chlorinated phenyl groups, and a carbamothioyl moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-chlorophenyl)thiourea typically involves multiple steps. One common method starts with the chlorination of 2-chlorophenyl isothiocyanate, followed by the reaction with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reaction time, to optimize yield and purity. The final product is typically purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-chlorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-chlorophenyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-chlorophenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-phenylbenzamide
- 4-chlorophenyl isothiocyanate
- 1,3-dimethyl-1H-pyrazole-5-carboxylic acid
Uniqueness
N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-chlorophenyl)thiourea is unique due to its combination of a pyrazole ring, chlorinated phenyl groups, and a carbamothioyl moiety This unique structure imparts specific chemical and biological properties that are not found in similar compounds
Properties
Molecular Formula |
C13H12Cl2N4OS |
---|---|
Molecular Weight |
343.2 g/mol |
IUPAC Name |
4-chloro-N-[(2-chlorophenyl)carbamothioyl]-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H12Cl2N4OS/c1-7-10(15)11(19(2)18-7)12(20)17-13(21)16-9-6-4-3-5-8(9)14/h3-6H,1-2H3,(H2,16,17,20,21) |
InChI Key |
IDJIMBRFAPOPQL-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=CC=CC=C2Cl)C |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=CC=CC=C2Cl)C |
Origin of Product |
United States |
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